molecular formula C16H19N5O2 B4924521 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline

2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline

Cat. No. B4924521
M. Wt: 313.35 g/mol
InChI Key: UNFZPHVBNJIVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline, also known as MLN8237, is a small molecule inhibitor of the Aurora A kinase. Aurora A is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been linked to several types of cancer. MLN8237 has been shown to inhibit Aurora A activity, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline inhibits Aurora A kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of the mitotic spindle assembly and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, leading to the accumulation of cells with abnormal mitotic spindles. This ultimately results in cell death by apoptosis. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the role of Aurora A kinase in cancer biology. However, one limitation is that 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is a small molecule inhibitor, which may have off-target effects on other kinases. This can make it difficult to interpret the results of experiments using 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline.

Future Directions

There are several potential future directions for research on 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline. One area of interest is the development of combination therapies that include 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline and other targeted agents. Another area of interest is the investigation of the role of Aurora A kinase in other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the development of more potent and selective Aurora A kinase inhibitors that may have improved efficacy and fewer off-target effects.

Synthesis Methods

2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with piperazine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been extensively studied in preclinical and clinical settings as a potential anti-cancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

2-nitro-5-piperazin-1-yl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-21(23)16-4-3-14(20-8-6-17-7-9-20)10-15(16)19-12-13-2-1-5-18-11-13/h1-5,10-11,17,19H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFZPHVBNJIVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitro-5-piperazin-1-ylphenyl)-N-(pyridin-3-ylmethyl)amine

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